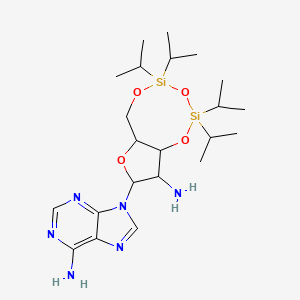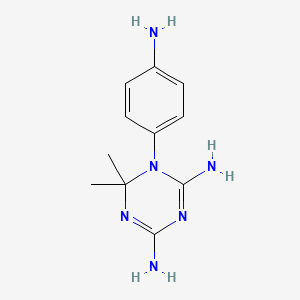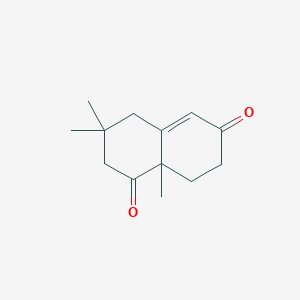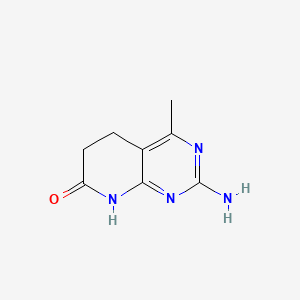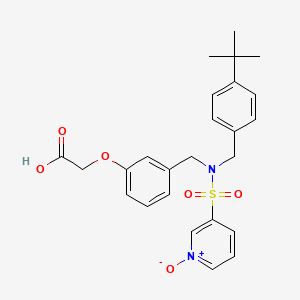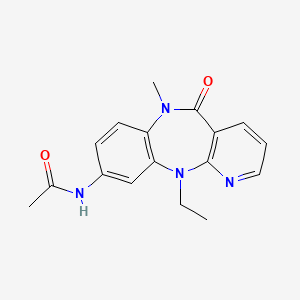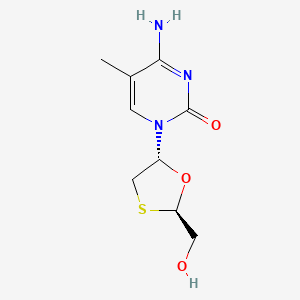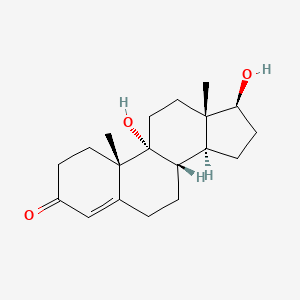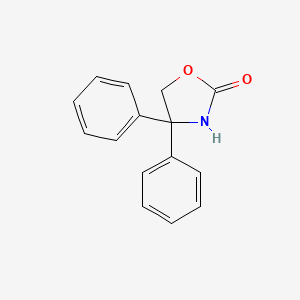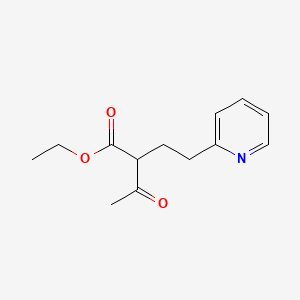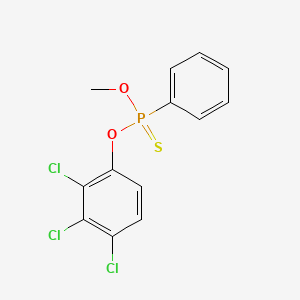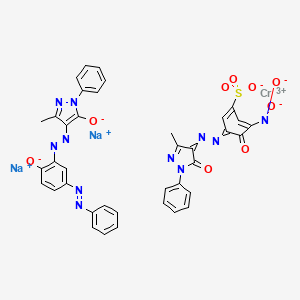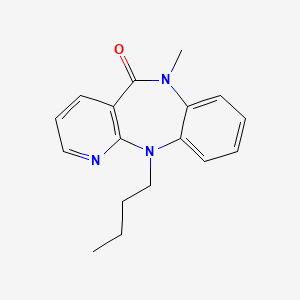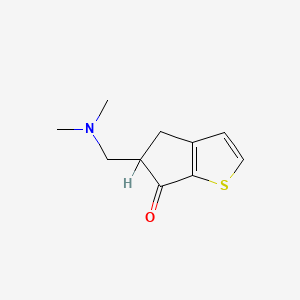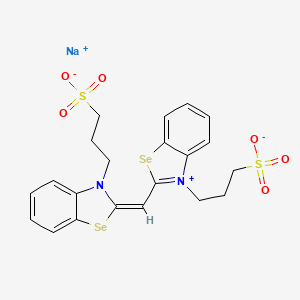
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt is a complex organic compound that belongs to the class of benzoselenazolium salts. This compound is characterized by its unique structure, which includes two benzoselenazolium moieties connected by a sulfopropyl linker. The presence of selenium in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt typically involves the following steps:
Formation of Benzoselenazolium Moieties: The initial step involves the synthesis of benzoselenazolium units. This can be achieved through the reaction of o-phenylenediamine with selenium dioxide in the presence of a suitable oxidizing agent.
Introduction of Sulfopropyl Groups: The next step involves the introduction of sulfopropyl groups to the benzoselenazolium units. This can be done by reacting the benzoselenazolium units with 1,3-propanesultone under basic conditions.
Coupling of Benzoselenazolium Units: The final step involves the coupling of two benzoselenazolium units through a sulfopropyl linker. This can be achieved by reacting the sulfopropylated benzoselenazolium units with a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can also undergo reduction reactions, where the selenium atoms are reduced to lower oxidation states.
Substitution: The sulfopropyl groups can participate in substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used. The reactions are usually conducted under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions. The reactions are typically carried out in polar solvents under basic conditions.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Reduced benzoselenazolium derivatives
Substitution: Substituted benzoselenazolium derivatives
科学研究应用
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including anticancer and antioxidant activities.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as conductive polymers and catalysts.
作用机制
The mechanism of action of benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt involves its interaction with molecular targets through its selenium atoms. The selenium atoms can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of various biochemical pathways. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells.
相似化合物的比较
Similar Compounds
Benzoselenazolium Chloride: Similar structure but with chloride ions instead of sulfopropyl groups.
Selenobenzene: Contains selenium but lacks the benzoselenazolium structure.
Selenocysteine: An amino acid containing selenium, structurally different but functionally similar in some biochemical contexts.
Uniqueness
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt is unique due to its dual benzoselenazolium structure connected by a sulfopropyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
55425-27-9 |
|---|---|
分子式 |
C21H21N2NaO6S2Se2 |
分子量 |
642.5 g/mol |
IUPAC 名称 |
sodium;3-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]-1,3-benzoselenazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H22N2O6S2Se2.Na/c24-30(25,26)13-5-11-22-16-7-1-3-9-18(16)32-20(22)15-21-23(12-6-14-31(27,28)29)17-8-2-4-10-19(17)33-21;/h1-4,7-10,15H,5-6,11-14H2,(H-,24,25,26,27,28,29);/q;+1/p-1 |
InChI 键 |
HIIYMRMTISVVGM-UHFFFAOYSA-M |
手性 SMILES |
C1=CC=C2C(=C1)N(/C(=C\C3=[N+](C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])/[Se]2)CCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=CC3=[N+](C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])[Se]2)CCCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


